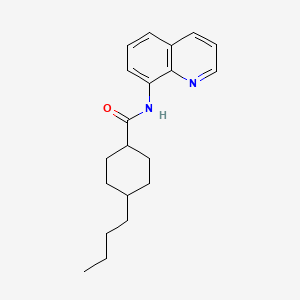
2-fluoro-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氟-N-(3-甲氧基苯基)-N-(噻吩-2-基甲基)苯甲酰胺是一种属于苯甲酰胺类别的有机化合物,其特点是在苯甲酰胺核心上连接了一个氟原子、一个甲氧基苯基基团和一个噻吩-2-基甲基基团。
准备方法
合成路线和反应条件
2-氟-N-(3-甲氧基苯基)-N-(噻吩-2-基甲基)苯甲酰胺的合成通常涉及多个步骤,从市售的前体开始。一种常见的合成路线包括以下步骤:
硝化: 在苯环上引入硝基。
还原: 将硝基转化为胺基。
酰化: 通过使胺与合适的酰氯反应形成苯甲酰胺核心。
取代: 通过亲核取代反应引入氟原子和甲氧基苯基基团。
偶联: 通过偶联反应连接噻吩-2-基甲基基团,通常使用钯催化的交叉偶联方法。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产量和纯度。这可能包括使用连续流动反应器、先进的纯化技术和可扩展的反应条件。
化学反应分析
反应类型
2-氟-N-(3-甲氧基苯基)-N-(噻吩-2-基甲基)苯甲酰胺可以进行各种化学反应,包括:
氧化: 将甲氧基转化为羟基。
还原: 将苯甲酰胺还原为相应的胺。
取代: 用其他亲核试剂取代氟原子。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
取代: 可以使用甲醇钠 (NaOMe) 和叔丁醇钾 (KOtBu) 等亲核试剂。
主要产物
氧化: 形成 2-氟-N-(3-羟基苯基)-N-(噻吩-2-基甲基)苯甲酰胺。
还原: 形成 2-氟-N-(3-甲氧基苯基)-N-(噻吩-2-基甲基)苯胺。
取代: 形成用不同取代基取代氟原子的衍生物。
科学研究应用
2-氟-N-(3-甲氧基苯基)-N-(噻吩-2-基甲基)苯甲酰胺具有多种科学研究应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其作为具有抗菌或抗癌特性的生物活性化合物的潜力。
医学: 探索其潜在的治疗效果,尤其是在靶向特定酶或受体方面。
工业: 用于开发具有独特性能的先进材料,例如电子或光子材料。
作用机制
2-氟-N-(3-甲氧基苯基)-N-(噻吩-2-基甲基)苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物可以通过结合到它们的活性位点或别构位点来调节这些靶标的活性,从而导致其功能和下游信号通路发生改变。
相似化合物的比较
类似化合物
2-氟-N-(3-甲氧基苯基)-N-(噻吩-3-基甲基)苯甲酰胺: 结构相似,但具有噻吩-3-基甲基基团。
2-氯-N-(3-甲氧基苯基)-N-(噻吩-2-基甲基)苯甲酰胺: 结构相似,但具有氯原子而不是氟原子。
2-氟-N-(4-甲氧基苯基)-N-(噻吩-2-基甲基)苯甲酰胺: 结构相似,但甲氧基在 4 位。
独特性
2-氟-N-(3-甲氧基苯基)-N-(噻吩-2-基甲基)苯甲酰胺的独特性在于其取代基的特定组合,这会影响其化学反应性、生物活性、和物理性质。尤其是氟原子的存在可以提高其稳定性和与分子靶标的结合亲和力。
属性
分子式 |
C19H16FNO2S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
2-fluoro-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16FNO2S/c1-23-15-7-4-6-14(12-15)21(13-16-8-5-11-24-16)19(22)17-9-2-3-10-18(17)20/h2-12H,13H2,1H3 |
InChI 键 |
LACFYLRUIANQSH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B11336591.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11336599.png)
![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11336606.png)

![5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11336621.png)
![4-butoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11336624.png)
![1-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11336635.png)
![N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336640.png)
![5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11336647.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11336650.png)
![N-(4-fluorophenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11336661.png)
![1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-methoxyphenyl)urea](/img/structure/B11336665.png)

![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11336683.png)
